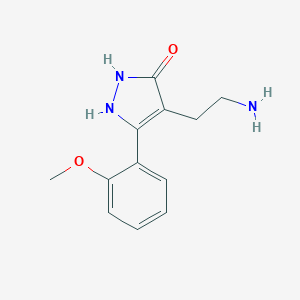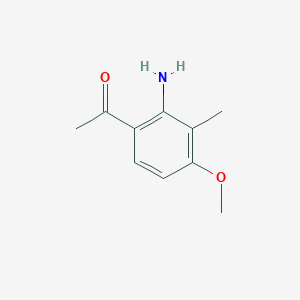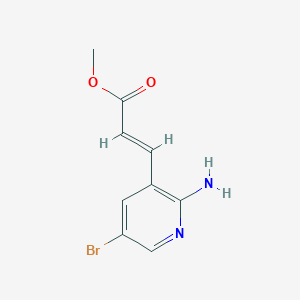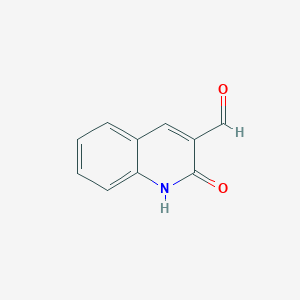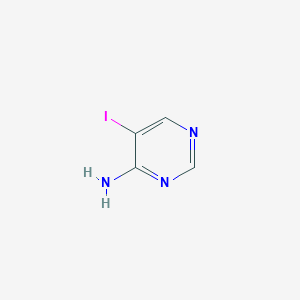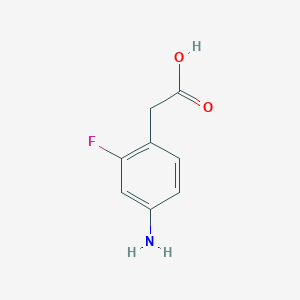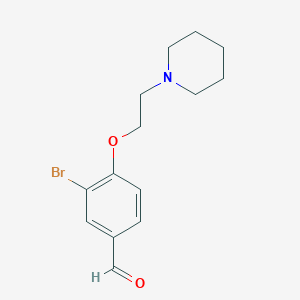
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: is an organic compound with the molecular formula C14H18BrNO2 It is characterized by the presence of a bromine atom at the third position, a piperidin-1-yl ethoxy group at the fourth position, and an aldehyde group on the benzene ring
作用机制
Target of Action
It’s known that this compound is a valuable building block in organic synthesis .
Mode of Action
It’s known that it can be involved in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .
Biochemical Pathways
This process is part of the broader Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
Result of Action
The result of the compound’s action is the formation of new compounds through the process of protodeboronation . This process has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine.
Etherification Reaction: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is reacted with 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: Formation of 3-bromo-4-(2-(piperidin-1-yl)ethoxy)benzyl alcohol.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Building Block: Employed as a building block in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
相似化合物的比较
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde
Comparison:
- 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a bromine atom. This substitution can significantly alter the compound’s reactivity and biological activity.
- 3-Bromo-4-(2-(morpholin-4-yl)ethoxy)benzaldehyde: Contains a morpholine ring instead of a piperidine ring. The presence of the morpholine ring can influence the compound’s solubility and interaction with biological targets.
Uniqueness: 3-Bromo-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of the bromine atom and the piperidine moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
IUPAC Name |
3-bromo-4-(2-piperidin-1-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-13-10-12(11-17)4-5-14(13)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCTSKYDFSRQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610184 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938370-87-7 |
Source


|
| Record name | 3-Bromo-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
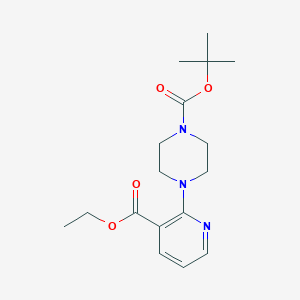
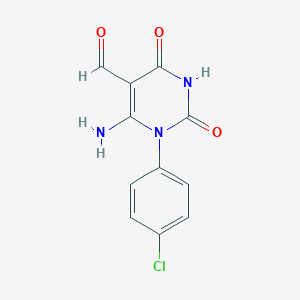
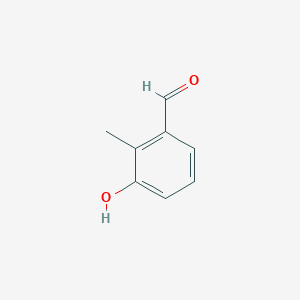
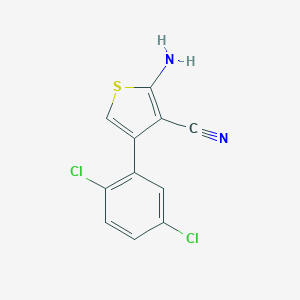
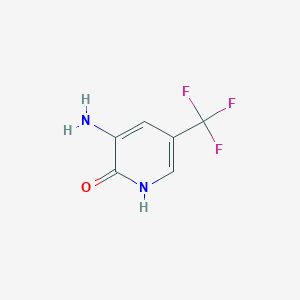
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
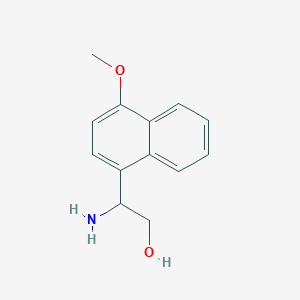
![4-(2-aminoethyl)-5-[2-(methylsulfanyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B113255.png)
